![molecular formula C11H9ClN2 B1604692 2-[3-(Chloromethyl)phenyl]pyrimidine CAS No. 898289-51-5](/img/structure/B1604692.png)
2-[3-(Chloromethyl)phenyl]pyrimidine
Overview
Description
“2-[3-(Chloromethyl)phenyl]pyrimidine” is a chemical compound with the molecular formula C11H9ClN2. It has a molecular weight of 204.66 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “2-[3-(Chloromethyl)phenyl]pyrimidine” is 1S/C11H9ClN2/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1-7H,8H2 . This code provides a specific textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-[3-(Chloromethyl)phenyl]pyrimidine” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .
Scientific Research Applications
Anti-Inflammatory Research
Pyrimidines have been found to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Research
Some pyrimidines display antioxidant effects, which makes them useful in studies related to oxidative stress and related diseases .
Antibacterial Research
Pyrimidines have been used in research for their antibacterial properties. They can be used to study bacterial infections and the development of new antibacterial drugs .
Antiviral Research
The antiviral properties of pyrimidines make them useful in the study of viral infections and the development of antiviral drugs .
Antifungal Research
Pyrimidines also have antifungal properties, making them useful in the study of fungal infections and the development of antifungal drugs .
Antituberculosis Research
Some pyrimidines have been found to have antituberculosis effects, making them useful in the study of tuberculosis and the development of new treatments .
Safety and Hazards
properties
IUPAC Name |
2-[3-(chloromethyl)phenyl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWJTKGKFPDHDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CC=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640280 | |
Record name | 2-[3-(Chloromethyl)phenyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898289-51-5 | |
Record name | 2-[3-(Chloromethyl)phenyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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